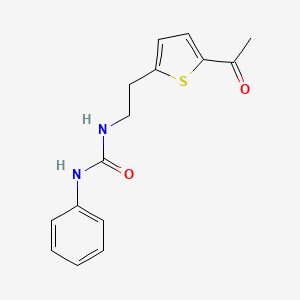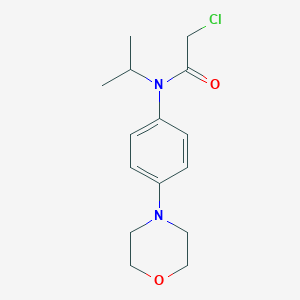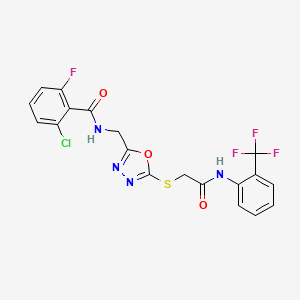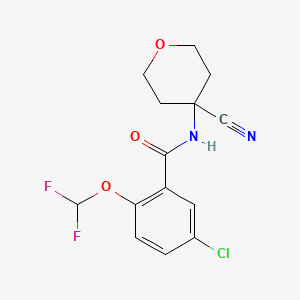
1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-phenylurea is a useful research compound. Its molecular formula is C15H16N2O2S and its molecular weight is 288.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activities
1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-phenylurea and its derivatives are of interest due to their potential biological activities. Research has shown that compounds synthesized from related structures possess antimicrobial properties. For instance, certain synthesized derivatives exhibited significant antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (Faty, Hussein, & Youssef, 2010). Another study presented the synthesis of derivatives that showed potent activity against specific fungal strains, surpassing the efficacy of standard drugs, which underscores the potential for these compounds in treating fungal infections (Mabkhot et al., 2015).
Antimicrobial Evaluation of Derivatives
Derivatives of this compound have been synthesized and evaluated for their antimicrobial efficacy. Studies have developed a variety of derivatives that were tested and showed promising antimicrobial activity, indicating the potential for these compounds in developing new antimicrobial agents. The specific activity of these compounds against a range of microbial species suggests their utility in addressing microbial resistance (Sable, Ganguly, & Chaudhari, 2014).
Application in Conducting Polymers
Research into the applications of thiophene derivatives has extended into the field of conducting polymers. The synthesis of octanoic acid 2-thiophen-3-yl-ethyl ester, for instance, has led to the development of electrochemically homopolymerized conducting polymers. These polymers exhibit electrochromic properties, indicating their potential use in electronic and optical devices. The ability of these polymers to undergo color changes under electronic transitions opens up avenues for their application in smart windows, displays, and other electrochromic devices (Sacan, Çırpan, Camurlu, & Toppare, 2006).
Nonlinear Optical Limiting
Derivatives of thiophene have been investigated for their potential in nonlinear optical limiting, which is crucial for the protection of human eyes and optical sensors from high-intensity light sources. The synthesis and characterization of thiophene dyes have demonstrated their efficiency in optical limiting, attributed to two-photon absorption processes. This research highlights the significance of these compounds in developing protective measures for optical communications and sensors (Anandan et al., 2018).
Propriétés
IUPAC Name |
1-[2-(5-acetylthiophen-2-yl)ethyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-11(18)14-8-7-13(20-14)9-10-16-15(19)17-12-5-3-2-4-6-12/h2-8H,9-10H2,1H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPFVYCGTORXPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-chloro-4-fluorophenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2778773.png)

![N-(4-ethoxyphenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/no-structure.png)


![1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2778783.png)
![[(4,4-difluorocyclohexyl)methyl]urea](/img/structure/B2778787.png)




![[1-(Hydroxymethyl)-2-methylcyclobutyl]methanol](/img/structure/B2778792.png)
